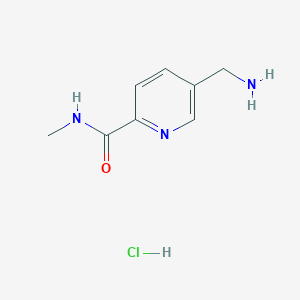

Chlorhydrate de 5-(aminométhyl)-N-méthylpyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, amines can generally be synthesized through various methods, including the reduction of nitriles, amides, and nitro compounds, reductive amination of aldehydes and ketones, and the ammonolysis of alkyl halides .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound appears to have a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound were not found, similar compounds, such as amines, generally have properties such as basicity, nucleophilicity, and solubility in organic solvents .Applications De Recherche Scientifique

- Biocarburants et Produits Chimiques Renouvelables: Les chercheurs ont exploité le pouvoir synthétique de ce composé pour convertir le furfural et le 5-(hydroxyméthyl)furfural (HMF) dérivés de la biomasse en biocarburants et produits chimiques renouvelables précieux . L'expertise de la chimie organique synthétique a été cruciale dans cette entreprise, mettant l'accent sur les réactifs écologiques et les conditions de réaction.

- Synthèse de Monomère: Le HMF a été transformé en acide 5-(aminométhyl)2-furancarboxylique (AMFC), un monomère prometteur pour les biopolymères. Ce processus implique une approche en deux étapes : l'oxydation à l'air du HMF à l'aide d'un catalyseur Pt/SiO2 suivie d'une amination réductrice via une transaminase .

- Réactif pour la Synthèse de Composés: Chlorhydrate d'acide 3-(aminométhyl)phénylboronique (AMPBH), un proche parent de notre composé, sert de réactif polyvalent en synthèse organique. Il participe aux réactions de couplage croisé de Suzuki-Miyaura, contribuant à la construction de molécules complexes .

Synthèse Organique et Catalyse

Dérivés d'Acide Boronique

Mécanisme D'action

Target of Action

Similar compounds such as δ-aminolevulinic acid (also known as 5ala or 5-aminolevulinic acid) are known to be involved in the porphyrin synthesis pathway . This pathway leads to the production of heme in mammals and chlorophyll in plants .

Mode of Action

For instance, 5ALA, a similar compound, is used in photodynamic detection and surgery of cancer .

Biochemical Pathways

5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride may be involved in biochemical pathways similar to those of 5ALA. 5ALA is the first compound in the porphyrin synthesis pathway, which leads to heme in mammals and chlorophyll in plants . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Result of Action

Similar compounds like 5ala have been shown to enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;/h2-3,5H,4,9H2,1H3,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBCZWPGAYYUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610471-47-0 |

Source

|

| Record name | 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)

![2-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2555871.png)

![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)

![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)